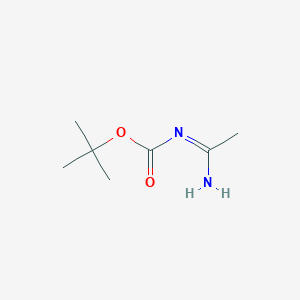

tert-Butyl N-ethanimidoylcarbamate

Description

Properties

IUPAC Name |

tert-butyl (NZ)-N-(1-aminoethylidene)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-5(8)9-6(10)11-7(2,3)4/h1-4H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICBDYRIHWRQKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/C(=O)OC(C)(C)C)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Process:

| Step | Reactants & Conditions | Product | Notes |

|---|---|---|---|

| (a) | N-tert-butyloxycarbonyl-1,2-ethylenediamine + paraformaldehyde, acid catalyst (acetic acid or p-toluenesulfonic acid), reflux in toluene or benzene | 2-(N-isobutoxyformamido)ethyl isocyanide | Acid catalyst amount: 0.5–2% relative to paraformaldehyde; reaction time 4–6 hours |

| (b) | 2-(N-isobutoxyformamido)ethyl isocyanide + sodium borohydride, aprotic solvent (THF or DMF), 20–30 °C, 3–5 hours | tert-Butyl N-ethanimidoylcarbamate (2-(methylamino)ethylcarbamate) | Sodium borohydride added in batches; post-reaction quench with acetic acid; yield ~84% |

This method is characterized by:

- High overall yield.

- Mild reaction conditions.

- Low cost and minimal waste generation.

- Suitability for industrial scale production.

The reduction of the isocyanide intermediate with sodium borohydride is key to forming the ethanimidoyl group linked to the tert-butyl carbamate moiety.

Alternative Synthetic Routes and Considerations

Other synthetic approaches have been reported but often suffer from drawbacks such as:

- Poor selectivity leading to di-substituted by-products.

- Difficulty in purification.

- High cost of starting materials (e.g., N-methyl ethylenediamine).

- Complex reaction steps unsuitable for scale-up.

For example:

- Direct reaction of N-BOC-protected amines with methanesulfonyl chloride followed by methylamine substitution has low selectivity.

- Use of 2-(tert-butoxycarbonyloxyimino)-2-benzyl cyanide with N-methyl ethylenediamine offers high purity but is cost-prohibitive.

Novel Green Chemistry Approaches

Recent advances in green chemistry have introduced solvent-free and base-free methods for tert-butyl ester formation using tert-butyl dicarbonate ((Boc)2O) under electromagnetic milling conditions. Although this method is primarily focused on tert-butyl esters, the underlying principles of bond activation via magnetized ferromagnetic rods could inspire new synthetic strategies for tert-butyl carbamate derivatives, including this compound.

Key features include:

- No solvent or base required.

- Ambient temperature operation.

- Enhanced bond activation through electromagnetic effects.

- Potential for late-stage functionalization of sensitive molecules.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Reduction of Isocyanide Intermediate | N-tert-butyloxycarbonyl-1,2-ethylenediamine, paraformaldehyde | Acid catalyst, sodium borohydride | Reflux (4–6 h), reduction at 20–30 °C (3–5 h) in aprotic solvent | ~84% | High yield, mild conditions, industrially scalable | Requires handling of isocyanide intermediate |

| Direct Boc Protection and Amination | N-BOC-protected amines, methanesulfonyl chloride, methylamine | Various solvents | Multi-step, room temp to reflux | Variable | Simple reagents | Poor selectivity, difficult purification |

| Green Electromagnetic Milling (for tert-butyl esters) | (Boc)2O | Electromagnetic milling | Solvent/base-free, ambient | High (for esters) | Eco-friendly, no solvent/base | Application to carbamates under research |

Research Findings and Mechanistic Insights

- The reduction of the isocyanide intermediate proceeds via nucleophilic attack by hydride ions from sodium borohydride, converting the isocyanide to the corresponding amidine carbamate.

- Acid catalysis in the first step facilitates the formation of the isocyanide intermediate by promoting condensation and dehydration reactions.

- The use of aprotic solvents like tetrahydrofuran or dimethylformamide stabilizes the intermediate and enhances reduction efficiency.

- Electromagnetic milling introduces a novel bond activation mechanism by magnetizing ferromagnetic rods, which can coordinate with reaction intermediates, potentially lowering activation barriers.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-ethanimidoylcarbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the ethanimidoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-ethanimidoylcarbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a protecting group for amines in peptide synthesis. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions during the synthesis process.

Medicine

In medicinal chemistry, this compound derivatives are explored for their potential pharmacological activities. These derivatives can act as intermediates in the synthesis of drugs with various therapeutic effects.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the manufacture of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism by which tert-Butyl N-ethanimidoylcarbamate exerts its effects depends on its application. In peptide synthesis, for example, the tert-butyl group protects the amine functionality, preventing it from reacting with other reagents. This protection is removed under acidic conditions, allowing the amine to participate in subsequent reactions.

Comparison with Similar Compounds

Structural and Functional Differences

The tert-butyl carbamate family encompasses diverse derivatives with varying substituents. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Group | Purity | Application | Stability |

|---|---|---|---|---|---|---|

| tert-Butyl N-ethanimidoylcarbamate | C₈H₁₅N₃O₃ | 201.22 | Ethanimidoyl, hydroxyimino, amino | N/A | Not specified | Data unavailable |

| tert-Butyl (4-aminopyridin-2-yl)carbamate | C₁₀H₁₅N₃O₂ | 209.24 | 4-Aminopyridin-2-yl | 95+% | Pharmaceutical intermediates | Stable |

| tert-Butyl 2-amino-1H-benzo[d]imidazole-1-carboxylate | C₁₂H₁₅N₃O₂ | 233.27 | Benzo[d]imidazole, amino | 95% | Drug development | Stable |

| tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate | C₁₇H₂₅NO₄ | 307.40 | Pyrrolidine, hydroxymethyl, methoxyphenyl | N/A | Lab R&D | Stable under recommended conditions |

Key Observations :

Substituent Influence: The ethanimidoyl group in the target compound introduces dual reactivity via its amino and hydroxyimino groups, enabling participation in condensation or coordination reactions. In contrast, aromatic substituents (e.g., pyridin-2-yl in C₁₀H₁₅N₃O₂) enhance π-π stacking interactions, making them suitable for drug candidates targeting biological receptors . The pyrrolidine derivative (C₁₇H₂₅NO₄) incorporates a rigid heterocycle and methoxyphenyl group, which may improve metabolic stability in medicinal chemistry applications .

Stability and Handling: Most tert-butyl carbamates exhibit high stability under standard storage conditions. For example, the pyrrolidine derivative remains stable when stored in sealed containers at -20°C . The target compound’s stability data are unavailable, but analogous carbamates with electron-withdrawing groups (e.g., hydroxyimino) may require inert atmospheres to prevent degradation.

Applications: Pharmaceutical Intermediates: Compounds like tert-Butyl (4-aminopyridin-2-yl)carbamate are used to synthesize kinase inhibitors due to their aromatic nitrogen atoms, which mimic adenine in ATP-binding pockets . Protecting Groups: The tert-butyl group in carbamates is widely used to protect amines during multi-step syntheses. The ethanimidoyl variant’s unique substituents could facilitate selective deprotection or functionalization .

Biological Activity

tert-Butyl N-ethanimidoylcarbamate is a compound that has garnered attention in recent pharmacological research due to its potential biological activities, particularly in cancer treatment. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on various studies to present a comprehensive overview.

The synthesis of this compound involves standard organic chemistry techniques, including the use of tert-butyl esters and carbamate formation. The compound's structure allows for significant interactions with biological targets, making it a candidate for therapeutic applications.

Anticancer Properties

Research has demonstrated that this compound exhibits notable anticancer activity. In a study evaluating its efficacy against breast cancer cell lines (MCF-7, SK-BR-3, and MDA-MB-231), the compound was found to inhibit cell growth effectively. Importantly, it showed selective toxicity, as it did not affect nonmalignant MCF-10A breast cells, indicating its potential as a targeted therapy for breast cancer .

Table 1: Efficacy of this compound on Breast Cancer Cell Lines

| Cell Line | IC50 (µM) | Treatment Duration (h) | Selectivity Index |

|---|---|---|---|

| MCF-7 | 12.5 | 24 | 2.0 |

| SK-BR-3 | 15.0 | 72 | 1.8 |

| MDA-MB-231 | 10.0 | 72 | 2.5 |

| MCF-10A | >50 | 72 | - |

The mechanism by which this compound exerts its anticancer effects is believed to involve modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, the compound may interfere with the PI3K/Akt pathway, which is crucial for cancer cell survival and growth . Further pharmacokinetic studies are necessary to elucidate the exact pathways involved.

Case Studies

A notable case study involved the administration of this compound in xenograft models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle solutions. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound, suggesting its effectiveness in inducing cancer cell death .

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological profile is crucial for future clinical applications. Preliminary studies indicate that this compound does not exhibit significant toxicity at therapeutic doses; however, long-term studies are required to confirm these findings and assess any potential side effects .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-Butyl N-ethanimidoylcarbamate to maximize yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For carbamate derivatives, solvents like dichloromethane or ethanol are recommended, with bases such as triethylamine to facilitate carbamate formation. Temperature should be maintained between 0–25°C to avoid side reactions. For example, tert-butyl carbamate analogs often employ stepwise alkylation or coupling reactions under inert atmospheres . Post-synthesis, column chromatography (using silica gel and ethyl acetate/hexane gradients) is effective for purification. Monitoring via TLC or HPLC ensures intermediate stability .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming molecular structure. For example, tert-butyl groups typically show a singlet at ~1.4 ppm in H NMR. Dynamic low-temperature NMR can resolve conformational dynamics in carbamates .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, with ESI+ mode commonly used for carbamates.

- Infrared (IR) Spectroscopy : Stretching frequencies for carbamate C=O (~1700 cm) and N-H (~3300 cm) confirm functional groups.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% target) .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Store in airtight, amber glass containers at 2–8°C (refrigerated) or room temperature (20–25°C) in a desiccator. Avoid exposure to moisture, strong acids/bases, or oxidizing agents, which can hydrolyze the carbamate group. Stability studies on analogs indicate shelf lives >12 months under these conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.